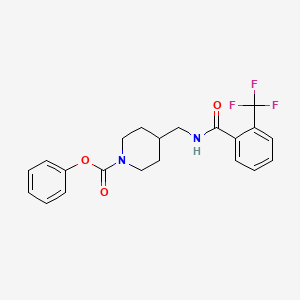

Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

phenyl 4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c22-21(23,24)18-9-5-4-8-17(18)19(27)25-14-15-10-12-26(13-11-15)20(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDWXJWTQRWAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in modulating neurokinin receptors and other biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate

- Molecular Formula : C21H21F3N2O3

- Molecular Weight : 404.4 g/mol

The trifluoromethyl group is notable for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Neurokinin Receptor Modulation

Research indicates that compounds with similar structures can act as modulators of neurokinin receptors (NK1, NK2, NK3). The neurokinin receptor system is involved in various physiological processes, including pain perception, inflammation, and mood regulation. For instance, a related compound was shown to modulate NK1 receptors effectively, suggesting that phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate may exhibit similar activities .

Antiparasitic Activity

Recent studies have highlighted the potential of piperidine derivatives in targeting parasitic infections. Compounds within this class have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. In particular, modifications to the piperidine structure have been shown to enhance solubility and metabolic stability while retaining antiparasitic efficacy .

Enzyme Inhibition

The presence of the trifluoromethyl group has been associated with enhanced enzyme inhibition properties. For example, compounds featuring this group were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. The inhibition constants (IC50 values) for these interactions provide insight into the potency of such compounds .

Toxicity Profile

Understanding the toxicity of phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate potential risks such as acute toxicity upon ingestion and possible allergic reactions upon skin contact .

Case Study 1: Neurokinin Receptor Modulation

In a study investigating neurokinin receptor modulators, derivatives similar to phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate were evaluated for their ability to inhibit NK1 receptor activity. The results demonstrated significant inhibition at nanomolar concentrations, suggesting a promising therapeutic application in managing conditions like anxiety and depression.

Case Study 2: Antimalarial Efficacy

A recent study focused on the antimalarial properties of a series of piperidine derivatives. Among these, one compound showed an EC50 value of 0.010 μM against P. falciparum, indicating high potency. Structural modifications that included trifluoromethyl groups were critical in enhancing both solubility and metabolic stability .

Table 1: Biological Activity Overview

| Activity Type | Compound Reference | IC50/EC50 Value | Notes |

|---|---|---|---|

| NK1 Receptor Inhibition | Similar Compound | <10 nM | Significant modulation observed |

| AChE Inhibition | Related Compound | 10.4 μM | Strong inhibitory effect |

| BChE Inhibition | Related Compound | 7.7 μM | Potent against cholinesterases |

| Antimalarial Activity | Piperidine Derivative | EC50 = 0.010 μM | High potency against P. falciparum |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C21H21F3N2O3

- Molecular Weight : 406.4 g/mol

- IUPAC Name : Methyl 2-[[4-[2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]amino]benzoate

The structure of this compound includes a trifluoromethyl group, which enhances its biological activity by influencing molecular interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate. For instance, derivatives of piperidine have been shown to inhibit viral entry by interacting with viral glycoproteins, thereby preventing attachment to host cells. This mechanism is crucial for developing therapies against viruses such as HIV and enterovirus .

Anticancer Properties

Research has indicated that compounds containing piperidine structures can act as inhibitors of cancer cell proliferation. A study demonstrated that modifications to the piperidine framework could enhance selectivity and potency against specific cancer types by targeting critical signaling pathways involved in tumor growth .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Piperidine derivatives have been explored for their anxiolytic and antidepressant effects. For example, studies on similar compounds have shown promise in modulating neurotransmitter systems, which could lead to new treatments for anxiety and depression .

Case Studies

Comparación Con Compuestos Similares

Structural Comparison with Analogous Piperidine Derivatives

The compound’s key structural elements can be compared to similar derivatives:

Key Trends :

- Trifluoromethyl Positioning : The 2-position on the benzamido group (target compound) vs. 3- or 4-positions in analogs (e.g., 10d–10f) may influence steric hindrance and electronic effects .

- Carboxylate vs. Carboxamide : The phenyl carboxylate in the target compound could enhance hydrolytic stability compared to carboxamides (e.g., compound 25) .

Insights :

- High yields in ureido-thiazole derivatives (10d–10f) suggest efficient coupling methods for introducing benzamido-like groups .

- The lower yield for 3f (71%) reflects challenges in C–C bond functionalization, which may apply to the target compound’s synthesis .

Analytical and Spectroscopic Data

Comparative analytical data for structural validation:

Observations :

- The target compound’s molecular weight is expected to fall between 500–600 Da, closer to 10d (548 Da) than Example 324 (757 Da) .

- Fluorine NMR signals in 3f (δ ~14–15 ppm) indicate distinct electronic environments for CF3 groups, which may vary in the target compound .

Recommendations :

- Standard precautions for fluorinated piperidines (e.g., PPE, fume hood use) should be adopted, pending compound-specific toxicity studies .

Q & A

Q. What are the recommended synthetic routes and purification methods for Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a piperidine core with a trifluoromethyl-substituted benzamide group. A common approach is to react 4-(aminomethyl)piperidine derivatives with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Ensure inert conditions to prevent hydrolysis of the carboxylate ester. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (6–12 hours under reflux) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) and High-Performance Liquid Chromatography (HPLC) are essential. For example:

- ¹H NMR : Look for piperidine protons (δ 1.5–3.5 ppm) and benzamido NH (δ 8.0–8.5 ppm).

- ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm).

Discrepancies in integration or unexpected peaks may arise from residual solvents or byproducts. Repeat analysis under anhydrous conditions or use preparative HPLC (C18 column, methanol/water mobile phase) for impurity removal .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the trifluoromethylbenzamido moiety?

- Methodological Answer : The electron-withdrawing trifluoromethyl group can reduce nucleophilicity of the amine. Strategies include:

- Activating the benzoyl chloride with coupling agents like HATU or DCC.

- Using a 10–20% excess of TEA to neutralize HCl byproducts.

- Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization. If yields remain low (<50%), consider microwave-assisted synthesis (60°C, 30 minutes) to enhance kinetics .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols:

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

- Methodological Answer : The CF₃ group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation. Assess stability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.